molecular formula C20H36N2O B3949590 N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide

N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide

Katalognummer B3949590
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: WXZQHLVRHWSIHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide, also known as CPP-115, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an FDA-approved drug used to treat epilepsy. CPP-115 has shown promise in treating various neurological and psychiatric disorders, including addiction, anxiety, and depression.

Wirkmechanismus

N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide works by inhibiting an enzyme called GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to increasing GABA levels, this compound has been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation. This compound has also been shown to increase the levels of other neurotransmitters, such as serotonin and norepinephrine, which can have an antidepressant effect.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide in lab experiments is its specificity for GABA-AT inhibition. Unlike other compounds that may have off-target effects, this compound specifically targets GABA-AT, making it a useful tool for studying the role of GABA in various physiological and pathological conditions.
One limitation of using this compound in lab experiments is its potential for toxicity. Studies have shown that high doses of this compound can cause liver damage in rats. Therefore, it is important to use appropriate dosages and monitor for potential toxicity when using this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide. One area of interest is its potential in treating other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Studies have shown that GABA dysfunction may play a role in the pathophysiology of these disorders, and this compound's ability to increase GABA levels may have therapeutic potential.
Another area of interest is the development of more potent and selective GABA-AT inhibitors. While this compound is a useful tool for studying GABA function, more potent and selective inhibitors may have greater therapeutic potential.
Conclusion:
This compound is a compound with potential therapeutic applications in addiction, anxiety, and depression. Its ability to inhibit GABA-AT and increase GABA levels in the brain may have a calming and anti-anxiety effect. While there are limitations to its use in lab experiments, this compound's specificity for GABA-AT inhibition makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective GABA-AT inhibitors.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical research for its potential therapeutic applications. The compound has shown promise in treating addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine self-administration in rats and decrease cocaine-seeking behavior in monkeys.
In addition to addiction, this compound has also been studied for its potential in treating anxiety and depression. Animal studies have shown that this compound can reduce anxiety-like behavior and improve depressive-like symptoms.

Eigenschaften

IUPAC Name

N-cycloheptyl-1-(cyclohexylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O/c23-20(21-19-10-6-1-2-7-11-19)18-12-14-22(15-13-18)16-17-8-4-3-5-9-17/h17-19H,1-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZQHLVRHWSIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide
Reactant of Route 2
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide
Reactant of Route 5
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.